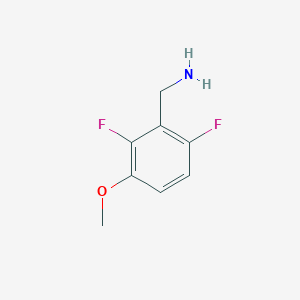

2,6-Difluoro-3-methoxybenzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Difluoro-3-methoxybenzylamine is a chemical compound with the molecular formula C8H9F2NO and a molecular weight of 173.16 . It is used for proteomics research .

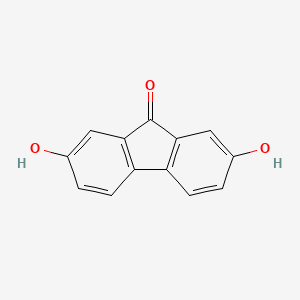

Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-3-methoxybenzylamine consists of a benzene ring with two fluorine atoms and one methoxy group attached to it. The benzylamine group is also attached to the benzene ring .Applications De Recherche Scientifique

FtsZ Allosteric Inhibition

“2,6-Difluoro-3-methoxybenzylamine” (DFMBA) has been studied for its role in FtsZ allosteric inhibition . FtsZ is a protein involved in bacterial cell division, and inhibiting it can potentially lead to new antibacterial treatments. The presence of fluorine atoms in DFMBA is responsible for its non-planarity, which allows it to interact more effectively with the protein .

Anti S. aureus Activity

DFMBA has been found to increase anti S. aureus activity due to fluorination . S. aureus is a common bacterium that can cause various infections, and developing new ways to combat it is crucial.

Molecular Docking Studies

Molecular docking studies of DFMBA have highlighted strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket . This can provide valuable insights into the design of new drugs.

Proteomics Research

DFMBA is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. The compound’s unique properties can aid in the analysis of protein structures and interactions.

Synthesis of Other Compounds

Due to its unique structure, DFMBA can be used as a building block in the synthesis of other complex organic compounds. Its reactivity and stability make it a valuable tool in synthetic chemistry .

Drug Discovery

The unique properties of DFMBA, such as its ability to form strong hydrophobic interactions and its non-planarity due to the presence of fluorine atoms, make it a potential candidate for drug discovery . It can be used as a lead compound in the development of new drugs.

Safety and Hazards

2,6-Difluoro-3-methoxybenzylamine is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is recommended for research use only and is not intended for diagnostic or therapeutic use . A related compound, 2,6-Difluoro-3-methylbenzoyl chloride, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

Mécanisme D'action

Target of Action

The primary target of 2,6-Difluoro-3-methoxybenzylamine is the FtsZ protein . FtsZ is an essential protein for bacterial cell division and viability . It is highly conserved and ubiquitous across most bacterial groups .

Mode of Action

2,6-Difluoro-3-methoxybenzylamine interacts with its target, the FtsZ protein, by inhibiting its polymerization . During bacterial binary division, FtsZ self-polymerizes in a GTP-dependent manner to form a highly dynamic structure, called the Z ring, at the bacterial mid-cell . This structure becomes anchored to the bacterial membrane and acts as a scaffold for the recruitment of other cellular proteins to assemble the septum and guide the cell division process .

Biochemical Pathways

The compound’s interaction with the FtsZ protein affects the bacterial cell division process . By inhibiting the polymerization of FtsZ, it disrupts the formation of the Z ring, thereby preventing the assembly of the septum and the subsequent cell division .

Pharmacokinetics

It is known that the compound is used for proteomics research .

Result of Action

The inhibition of FtsZ polymerization by 2,6-Difluoro-3-methoxybenzylamine results in changes in the morphology of bacteria such as E. coli and K. pneumoniae, consistent with the inhibition of cell division . These classes of compounds were found to be substrates for efflux pumps in gram-negative bacteria .

Action Environment

The action, efficacy, and stability of 2,6-Difluoro-3-methoxybenzylamine can be influenced by various environmental factors. For instance, the compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges . Furthermore, it is sensitive to air .

Propriétés

IUPAC Name |

(2,6-difluoro-3-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,4,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUYEEPUVOCDCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402731 |

Source

|

| Record name | 2,6-Difluoro-3-methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886498-50-6 |

Source

|

| Record name | 2,6-Difluoro-3-methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1308554.png)

![(E)-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B1308556.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dimethoxyphenyl)-2-propenenitrile](/img/structure/B1308566.png)

![4-[2-(2-Fluorophenyl)ethyl]piperidine](/img/structure/B1308568.png)

![(E)-2-(4-chlorobenzoyl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1308583.png)